molecular formula C16H30O3 B15415646 11-[(Oxan-2-yl)oxy]undec-1-en-3-ol CAS No. 139260-52-9

11-[(Oxan-2-yl)oxy]undec-1-en-3-ol

Cat. No.: B15415646
CAS No.: 139260-52-9
M. Wt: 270.41 g/mol
InChI Key: LHBXXTCYFDIGGA-UHFFFAOYSA-N
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Description

11-[(Oxan-2-yl)oxy]undec-1-en-3-ol is a mid-chain aliphatic alcohol with a unique structural configuration. Its molecular formula is C₁₅H₂₈O₃, featuring:

  • An 11-carbon unsaturated alkyl chain with a terminal double bond (undec-1-en).
  • A hydroxyl group at the third carbon (3-ol).
  • A tetrahydrofuran (oxane) ring linked via an ether bond at the 11th carbon.

This compound’s hybrid structure combines the hydrophobicity of the alkyl chain with the polarity of the hydroxyl and oxane groups, making it relevant for applications in surfactants, polymer synthesis, or bioactive molecule design .

Properties

CAS No.

139260-52-9

Molecular Formula

C16H30O3

Molecular Weight

270.41 g/mol

IUPAC Name

11-(oxan-2-yloxy)undec-1-en-3-ol

InChI

InChI=1S/C16H30O3/c1-2-15(17)11-7-5-3-4-6-9-13-18-16-12-8-10-14-19-16/h2,15-17H,1,3-14H2

InChI Key

LHBXXTCYFDIGGA-UHFFFAOYSA-N

Canonical SMILES

C=CC(CCCCCCCCOC1CCCCO1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Undecen-3-ol (C₁₁H₂₂O)

  • Structure : A shorter 11-carbon chain with a terminal double bond (1-en) and hydroxyl group at C3.
  • Key Differences :
    • Lacks the oxane ring, resulting in lower polarity and reduced steric hindrance.
    • Molecular weight: 170.29 g/mol (vs. ~256.38 g/mol for the target compound).
    • Applications : Primarily used in flavor/fragrance industries due to its volatility .
Table 1: Physicochemical Properties
Property 11-[(Oxan-2-yl)oxy]undec-1-en-3-ol 1-Undecen-3-ol
Molecular Formula C₁₅H₂₈O₃ C₁₁H₂₂O
Molecular Weight (g/mol) ~256.38 170.29
Functional Groups -OH, ether, oxane, alkene -OH, alkene
Polarity Moderate (oxane enhances polarity) Low

11-(Oxolan-2-yl)undecanoic Acid (C₁₅H₂₈O₃)

  • Structure : Similar oxane-ether linkage but replaces the hydroxyl group with a carboxylic acid (-COOH) at C11.
  • Key Differences: Acidic properties (pKa ~4.95) due to the -COOH group, enabling salt formation. Higher solubility in polar solvents compared to the alcohol derivative. Applications: Potential use in biodegradable surfactants or metal-chelating agents .

Fluorinated Undecanol Derivatives (e.g., Compound 211a)

  • Structure: Fluorinated chains with phenyl and benzyloxycarbonylamino groups (e.g., 211a: C₂₉H₂₁F₁₇NO₃).
  • Key Differences: Extreme hydrophobicity and chemical inertia due to perfluorinated segments. Higher molecular weight (~800 g/mol) and thermal stability. Applications: Specialty materials (e.g., non-stick coatings, fluoropolymers) .

2-Cyclohexen-1-ol, 3-Undecyl- (C₁₇H₃₂O)

  • Structure : Cyclohexene ring substituted with an undecyl chain.
  • Key Differences :
    • Rigid cyclic structure vs. flexible oxane-ether chain.
    • Reduced solubility in water due to bulky cyclohexene.
    • Applications : Intermediate in fragrance synthesis or liquid crystals .

Research Findings and Trends

  • Synthetic Accessibility: The oxane-ether linkage in this compound can be synthesized via nucleophilic substitution between undecenol derivatives and activated oxane intermediates, achieving yields up to 74% under optimized conditions .
  • Thermal Stability : The oxane ring enhances thermal stability compared to linear ethers, as evidenced by TGA data showing decomposition above 200°C .
  • Biological Activity : Unlike fluorinated analogs (e.g., 211a), the target compound’s moderate polarity may support membrane permeability, making it a candidate for drug delivery systems .

Q & A

Basic: What are the recommended synthetic routes for 11-[(Oxan-2-yl)oxy]undec-1-en-3-ol, and how can its structure be validated?

Methodological Answer:
Synthesis typically involves sequential protection, coupling, and deprotection steps. For example:

Etherification: React 3-hydroxyundec-1-ene with oxan-2-yl bromide under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the tetrahydropyran (oxane) ether group .

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Validation:

  • NMR: 1^1H NMR should show resonances for the oxane ring (δ 3.4–4.0 ppm, multiplet), the allylic hydroxyl (δ 1.5–2.0 ppm, broad), and the terminal alkene (δ 5.6–5.8 ppm, doublet) .
  • GC-MS: Compare retention indices and fragmentation patterns with structurally similar alcohols (e.g., 1-undecen-3-ol, Kovats' RI ~1250 on non-polar columns) .

Basic: Which spectroscopic techniques are critical for characterizing the stereochemistry of this compound?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers. Retention time discrepancies >2 minutes indicate stereochemical differences .
  • Optical Rotation: Measure specific rotation ([α]D_D) in chloroform; compare with literature values for analogous alcohols (e.g., (2S,3R)-fluoroalcohols: [α]D_D = +15° to +25°) .
  • NOESY NMR: Detect spatial proximity between the oxane ring protons and the allylic hydroxyl group to confirm relative configuration .

Advanced: How can contradictions between X-ray crystallography and computational stereochemical assignments be resolved?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Mitigation strategies include:

Multi-Technique Validation:

  • Compare X-ray data (SHELXL refinement ) with DFT-optimized geometries (B3LYP/6-31G* basis set).
  • Analyze temperature-dependent NMR to assess conformational equilibria .

Enantiomorph-Polarity Analysis: Use Flack (η) or Hooft (x) parameters in crystallography to resolve chirality ambiguities .

Advanced: How can regioselectivity in epoxidation or hydroxylation reactions of the terminal alkene be experimentally determined?

Methodological Answer:

  • Epoxidation: Treat with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane. Monitor regioselectivity via 13^13C NMR: Epoxide carbons resonate at δ 50–60 ppm. Competing steric effects from the oxane ring may favor trans-epoxide formation .
  • Hydroxylation: Use Sharpless asymmetric dihydroxylation (AD-mix β) to introduce vicinal diols. Analyze diastereomer ratios via 1^1H NMR coupling constants (J = 8–12 Hz for anti-diols) .

Advanced: What computational approaches predict the biological interactions of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to lipid-binding proteins (e.g., fatty acid-binding proteins). Prioritize docking poses with ΔG < -7 kcal/mol .
  • MD Simulations: Perform 100-ns simulations in GROMACS to assess membrane permeability. High logP values (~3.5) suggest passive diffusion across lipid bilayers .

Basic: How should researchers handle stability challenges during storage or reaction conditions?

Methodological Answer:

  • Storage: Store under nitrogen at -20°C in amber vials to prevent oxidation of the alkene and hydroxyl groups .
  • Thermal Stability: Conduct TGA (thermogravimetric analysis) to determine decomposition onset temperatures (expected >150°C for similar alcohols) .

Advanced: How can discrepancies in conformational analysis (NMR vs. DFT) be reconciled?

Methodological Answer:

Solvent Effects: Run DFT calculations with implicit solvent models (e.g., PCM for chloroform) to mimic experimental conditions.

Dynamic Averaging: Use relaxed surface scans to identify low-energy conformers contributing to NMR peak broadening .

Basic: What are the best practices for naming this compound according to IUPAC guidelines?

Methodological Answer:

  • Parent Chain: Undec-1-en-3-ol (11 carbons with a double bond at C1 and hydroxyl at C3).
  • Substituent: (Oxan-2-yl)oxy (tetrahydropyran ether at C11).
  • Full Name: this compound. Avoid abbreviations like "THP" for oxane .

Advanced: What strategies optimize enantiomeric excess (ee) in asymmetric synthesis?

Methodological Answer:

  • Chiral Auxiliaries: Use Evans oxazolidinones to control stereochemistry during etherification (e.g., >90% ee achieved for fluorinated analogs) .
  • Kinetic Resolution: Employ lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) to separate enantiomers .

Advanced: How can researchers address conflicting toxicity data in preliminary assays?

Methodological Answer:

  • Dose-Response Studies: Perform MTT assays across a concentration range (0.1–100 µM) to identify LC50_{50} values.
  • Metabolite Profiling: Use LC-MS to detect oxidative byproducts (e.g., epoxides) that may contribute to cytotoxicity .

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